7-Chloroquinolin-4-ol hydrochloride
Description
Overview of Quinoline (B57606) Core Structure in Chemical Research
The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in chemical and pharmaceutical sciences. researchgate.netbiosynce.comvedantu.com This fundamental structure offers a versatile platform for chemical modifications, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. researchgate.net The presence of the nitrogen atom in the pyridine ring imparts basic properties to quinoline, enabling the formation of salts with acids. biosynce.com Its planar and aromatic nature contributes to its chemical stability and reactivity. biosynce.com The inherent structural features of quinoline have made it a central component in a vast array of synthetic and naturally occurring compounds with a wide spectrum of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comontosight.ai
Historical Trajectory of Research on 4-Hydroxyquinolines and Their Substituted Analogs
Research into 4-hydroxyquinolines and their derivatives has a long and rich history, with significant publications dating back to the mid-20th century. scispace.comacs.orgacs.org These compounds, also known as 4-quinolinols or kynurines, belong to the class of hydroquinolones, which are characterized by a hydrogenated quinoline core bearing a ketone group. hmdb.ca The tautomeric nature of these compounds, existing in both keto and enol forms, has been a subject of extensive study. researchgate.net The versatility of the 4-hydroxyquinoline (B1666331) scaffold has spurred considerable research into the synthesis and chemical reactivity of its various substituted analogs, leading to the development of a diverse library of molecules with potential applications in various scientific fields. researchgate.net
Rationale for Focused Academic Inquiry into 7-Chloroquinolin-4-ol Hydrochloride
The specific compound, this compound, has garnered focused academic interest primarily due to its role as a key intermediate in the synthesis of more complex molecules. chemicalbook.com The presence of the chlorine atom at the 7-position and the hydroxyl group at the 4-position of the quinoline ring makes it a valuable precursor for creating a variety of derivatives. For instance, it is a known intermediate in the synthesis of chloroquine, a historically significant antimalarial drug. chemicalbook.com Furthermore, the 7-chloroquinoline (B30040) moiety itself has been extensively studied for its biological properties, making its derivatives, including 7-Chloroquinolin-4-ol, attractive targets for medicinal chemistry research. researchgate.netmdpi.com The hydrochloride salt form enhances its solubility and handling characteristics for research purposes. nih.govnih.gov
Scope and Objectives of the Comprehensive Research Review on this compound
This review aims to provide a comprehensive overview of the chemical properties, synthesis, and research applications of this compound. The objective is to consolidate existing scientific knowledge on this specific compound, focusing on its role as a chemical building block and a subject of academic investigation. This article will detail its structural and physicochemical characteristics and explore its utility in the synthesis of other functionalized quinoline derivatives. The discussion will be confined to its chemical significance and will not extend to clinical or therapeutic applications.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇Cl₂NO | nih.gov |
| Molecular Weight | 216.06 g/mol | nih.gov |
| IUPAC Name | 7-chloro-1H-quinolin-4-one;hydrochloride | nih.gov |
| CAS Number | 71799-41-2 | nih.gov |
| Melting Point | 276-279 °C (lit.) | chemicalbook.com |
| Parent Compound | 7-Chloro-4-hydroxyquinoline (B73993) | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-chloro-1H-quinolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-6-1-2-7-8(5-6)11-4-3-9(7)12;/h1-5H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTBOTMEKMKBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=CC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992456 | |
| Record name | 7-Chloroquinolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71799-41-2 | |
| Record name | 4-Quinolinol, 7-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71799-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloroquinolin-4-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloroquinolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinolin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 7 Chloroquinolin 4 Ol Hydrochloride
Classical and Established Synthetic Routes to 4-Hydroxyquinolines
The foundational methods for constructing the 4-hydroxyquinoline (B1666331) scaffold have been well-established for decades, providing reliable pathways to this important class of compounds. These classical routes typically involve condensation, cyclization, and decarboxylation steps.
Condensation Reactions Utilizing Substituted Anilines
A primary and widely used approach for synthesizing the quinoline (B57606) ring system involves the condensation of substituted anilines with appropriate dicarbonyl compounds or their equivalents. mdpi.compharmaguideline.com For the synthesis of precursors to 7-Chloroquinolin-4-ol, 3-chloroaniline (B41212) is the key starting material. chemicalbook.com
One of the most common methods is the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate. chemicalbook.comscispace.com This condensation reaction forms an intermediate, (3-chloroanilino)-methylenemalonic ester. chemicalbook.com Another established route utilizes the condensation of 3-chloroaniline with the diethyl ester of oxaloacetic acid. chemicalbook.com This reaction proceeds through an enamine intermediate which can then be cyclized. chemicalbook.com
Cyclization Strategies for Quinoline Ring Formation
The intermediates formed from the initial condensation reactions are subsequently cyclized to form the quinoline ring. This is often achieved through high-temperature thermal cyclization. mdpi.comchemicalbook.com For instance, the (3-chloroanilino)-methylenemalonic ester undergoes high-temperature heterocyclization to yield the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. chemicalbook.com Similarly, the enamine derived from the reaction of 3-chloroaniline and diethyl oxaloacetate can be cyclized upon heating. chemicalbook.comorgsyn.org This cyclization can be carried out in a high-boiling point solvent like Dowtherm, a mixture of diphenyl and diphenyl ether. orgsyn.org
Decarboxylation of Substituted Quinoline Carboxylic Acids
The final step in many classical syntheses of 7-Chloroquinolin-4-ol is the decarboxylation of a carboxylic acid precursor. mdpi.comchemicalbook.com The ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, obtained from the cyclization step, is first hydrolyzed to the corresponding carboxylic acid, 7-chloro-4-hydroxyquinoline-3-carboxylic acid. chemicalbook.comchemicalbook.com This hydrolysis is typically carried out using a base like sodium hydroxide. chemicalbook.com
The subsequent decarboxylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid is achieved by heating the compound at high temperatures, often in a high-boiling point solvent like paraffin (B1166041) oil. chemicalbook.comchemicalbook.com This process removes the carboxylic acid group at the 3-position, yielding the desired 7-Chloroquinolin-4-ol. chemicalbook.comchemicalbook.com One specific method involves heating 7-chloro-4-hydroxyquinoline-2-carboxylic acid in paraffin oil at 230°C to achieve a high yield of 7-Chloroquinolin-4-ol. chemicalbook.com
Contemporary Innovations in the Synthesis of 7-Chloroquinolin-4-ol Hydrochloride
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, selective, and environmentally friendly methods. This has led to significant innovations in the synthesis of quinoline derivatives, including this compound.
Green Chemistry Approaches and Sustainable Synthetic Protocols
Modern synthetic strategies increasingly prioritize "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One such innovative approach is the use of [4+2] annulation reactions. These reactions, a type of pericyclic reaction, offer a powerful and atom-economical way to construct cyclic systems like the quinoline ring. While specific examples for the direct synthesis of this compound via this method are still emerging, the general strategy has been successfully applied to synthesize a variety of quinoline derivatives. These reactions can sometimes be performed under metal- and photoredox-catalyst-free conditions, further enhancing their green credentials. researchgate.net
The use of ultrasound irradiation is another green technique that has been applied to accelerate the synthesis of 7-chloroquinoline (B30040) derivatives, often leading to shorter reaction times and higher yields compared to traditional heating methods. tandfonline.com
Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Various catalytic systems have been developed for the synthesis of quinolines. organic-chemistry.orgacs.orgresearchgate.net These include the use of transition metal catalysts like palladium and copper, as well as organocatalysts such as N-heterocyclic carbenes (NHCs). mdpi.comorganic-chemistry.org
For instance, palladium-catalyzed carbonylation reactions have been employed in the synthesis of quinolin-4-ones. mdpi.com While not a direct route to 7-Chloroquinolin-4-ol, these methods highlight the potential of catalytic approaches to functionalize the quinoline core. The development of nanocatalysts is also a promising area, offering high reactivity and the potential for catalyst recycling, which aligns with the principles of green chemistry. acs.org
Microwave-Assisted and Sonochemical Synthesis, including click chemistry reactions under ultrasound irradiation
Modern synthetic techniques such as microwave irradiation and sonochemistry have been effectively utilized to synthesize derivatives of 7-chloroquinoline, the parent compound of this compound. These methods offer considerable advantages over traditional heating, including accelerated reaction rates, enhanced yields, and increased product purity. tandfonline.comhielscher.com
Microwave-Assisted Synthesis:
Microwave-assisted synthesis has emerged as a green and efficient protocol for preparing 7-chloro-4-phenoxyquinolines and their hybrids. nih.gov This technique involves the reaction of 4,7-dichloroquinoline (B193633) with various phenols in the presence of a green solvent like [bmim][PF6] under microwave irradiation. nih.gov The key advantages of this method include good to excellent yields and significantly shorter reaction times. nih.gov For instance, the synthesis of quinoline-4-carboxylic acid derivatives via a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid under microwave conditions at 80 °C was completed in just 3 minutes, a significant improvement over conventional methods that require several hours. nih.gov
Sonochemical Synthesis:
Ultrasound irradiation, or sonochemistry, is another powerful tool for synthesizing 7-chloroquinoline derivatives. tandfonline.comrsc.org This method utilizes the energy from ultrasonic waves to promote chemical reactions, often leading to the formation of novel compounds not typically observed under standard thermal conditions. tandfonline.com Sonochemical synthesis is considered an environmentally friendly approach due to its lower energy consumption and reduced formation of byproducts. tandfonline.com
A notable application of sonochemistry is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. hielscher.comnih.gov Ultrasound significantly enhances the rate and efficiency of these reactions. hielscher.comnih.gov For example, the synthesis of new 7-chloroquinoline derivatives has been achieved through click reactions in an ultrasonic bath. The reaction of 4,7-dichloroquinoline with various amines, such as o-phenylenediamine (B120857) or 3-amino-1,2,4-triazole, in ethanol (B145695) under reflux in an ultrasonic bath at 90°C for 30 minutes yielded the desired products with yields ranging from 78–89%. tandfonline.com This demonstrates the potential of ultrasound to facilitate rapid and high-yielding syntheses. tandfonline.com
The application of ultrasound in the synthesis of certain 7-chloroquinoline derivatives is recognized for aligning with the principles of "green and sustainable chemistry" by offering advantages in reaction times, yields, and product purity compared to conventional thermal methods. tandfonline.com
Table 1: Comparison of Synthetic Methods for 7-Chloroquinoline Derivatives
| Method | Reagents | Conditions | Reaction Time | Yield | Reference |
| Microwave-Assisted | Aromatic aldehydes, substituted anilines, pyruvic acid | 80 °C, p-TSA catalyst | 3 minutes | Good (50-80%) | nih.gov |
| Sonochemical (Click Chemistry) | 4,7-dichloroquinoline, various amines | 90 °C, ethanol, ultrasonic bath | 30 minutes | High (78-89%) | tandfonline.com |
Retrosynthetic Analysis and Strategic Precursor Selection for this compound
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, this analysis reveals key precursors and strategic bond disconnections.
The primary disconnection for this compound is at the quinoline core. The quinoline ring system is a common scaffold in medicinal chemistry and can be constructed through various established synthetic pathways. researchgate.netdurham.ac.uk A common precursor for the synthesis of 7-chloroquinoline derivatives is 4,7-dichloroquinoline . tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov This versatile intermediate allows for nucleophilic substitution at the C4 position. researchgate.netnih.gov
Another key precursor is 7-chloro-4-hydroxyquinoline-3-carboxylic acid . Decarboxylation of this compound in paraffin oil at high temperatures (230°C) yields 7-Chloroquinolin-4-ol with a high yield of 98.5%. chemicalbook.com
The synthesis of the quinoline core itself can be achieved through methods like the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline (B41778) with a β-ketoester. For 7-Chloroquinolin-4-ol, this would involve a derivative of 3-chloroaniline.
Strategic precursor selection is crucial for an efficient synthesis. The choice of starting materials depends on their commercial availability, cost, and the efficiency of the subsequent reaction steps. For instance, 4,7-dichloroquinoline is a valuable and readily available precursor for introducing various functionalities at the 4-position of the quinoline ring. durham.ac.uk
Table 2: Key Precursors for the Synthesis of this compound
| Precursor | Synthetic Route | Reference |
| 4,7-Dichloroquinoline | Nucleophilic substitution at C4 | tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov |
| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | Decarboxylation | chemicalbook.com |
| 3-Chloroaniline derivative | Conrad-Limpach-Knorr synthesis | - |
Optimization of Reaction Parameters and Yield Enhancement Strategies, considering factors like temperature, solvents, and reaction times
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that are systematically varied and studied include temperature, solvent, and reaction time. researchgate.net
Temperature: The reaction temperature significantly influences the rate and outcome of the synthesis. For instance, in the sonochemical synthesis of 7-chloroquinoline derivatives, a temperature of 90°C was found to be optimal for achieving high yields in a short reaction time. tandfonline.com In the decarboxylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, a high temperature of 230°C is necessary to drive the reaction to completion and achieve a near-quantitative yield. chemicalbook.com
Solvents: The choice of solvent can affect the solubility of reactants, the reaction rate, and even the selectivity of the reaction. researchgate.net In the synthesis of 7-chloroquinoline derivatives via nucleophilic substitution, ethanol is a commonly used solvent. tandfonline.comresearchgate.net The use of green solvents, such as the ionic liquid [bmim][PF6] in microwave-assisted synthesis, has been shown to be effective and environmentally friendly. nih.gov
Reaction Times: Minimizing the reaction time is a key goal for improving the efficiency of a synthesis. Microwave-assisted and sonochemical methods have proven to be highly effective in reducing reaction times from hours to minutes. tandfonline.comnih.gov For example, the ultrasound-assisted synthesis of certain 7-chloroquinoline derivatives was completed in just 30 minutes. tandfonline.com
Other Factors:
Catalysts: The use of catalysts, such as p-toluenesulfonic acid (p-TSA) in the microwave-assisted synthesis of quinoline-4-carboxylic acids, can significantly accelerate the reaction. nih.gov
Base: The type and amount of base used can also be a critical parameter to optimize, as demonstrated in the synthesis of 3-(perfluoropyridin-4-yl)quinazolin-4(3H)-one. researchgate.net
Purity Assessment and Isolation Techniques in Synthetic Procedures
Ensuring the purity of the final product and intermediates is a critical aspect of any synthetic procedure. Various analytical and chromatographic techniques are employed for the purity assessment and isolation of this compound and its derivatives.
Purity Assessment:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. tandfonline.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR spectroscopy is one of the most powerful tools for structural elucidation and purity assessment. The chemical shifts, multiplicities, and integration of the signals in the NMR spectrum provide detailed information about the structure of the compound and the presence of any impurities. tandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. tandfonline.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity. tandfonline.com
Elemental Analysis: Elemental analysis determines the elemental composition of the compound, which can be compared with the calculated values to confirm its purity and empirical formula. tandfonline.com
Isolation and Purification Techniques:
Filtration: After the reaction is complete, the crude product is often isolated by filtration, especially if it precipitates out of the reaction mixture. chemicalbook.com
Washing: The filtered solid is typically washed with appropriate solvents to remove any soluble impurities. For instance, washing with petroleum ether is used to purify the product obtained from the decarboxylation reaction. chemicalbook.com
Recrystallization: Recrystallization is a common technique used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the pure compound to crystallize out, leaving the impurities in the solution. tandfonline.com
Column Chromatography: For more challenging separations, preparative column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase is passed through the column. This method is effective for obtaining highly pure products. tandfonline.com
The combination of these techniques ensures the isolation of this compound in high purity, which is essential for its use in further applications.
Spectroscopic Characterization and Elucidation of Molecular Structure of 7 Chloroquinolin 4 Ol Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 7-Chloroquinolin-4-ol hydrochloride, a multi-faceted NMR approach is employed to assign all proton and carbon signals and to understand its structural nuances.
Proton (¹H) NMR Spectral Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the aromatic protons of the quinoline (B57606) ring system. Due to the hydrochloride form, the nitrogen atom in the quinoline ring is protonated, which influences the electronic environment and, consequently, the chemical shifts of the neighboring protons. The protons on the pyridinone ring (H-2 and H-3) and the benzene (B151609) ring (H-5, H-6, and H-8) will resonate at distinct frequencies, typically in the downfield region characteristic of aromatic protons.
The splitting of these signals into multiplets is governed by spin-spin coupling between adjacent, non-equivalent protons. The magnitude of the coupling constants (J-values) provides valuable information about the relative positions of the protons. For instance, ortho-coupled protons on the benzene ring are expected to show larger coupling constants compared to meta- or para-couplings. A detailed analysis of these chemical shifts and coupling patterns is crucial for the unambiguous assignment of each proton in the molecule.
Carbon-13 (¹³C) NMR Spectral Analysis and DEPT Techniques
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon (C-4) is expected to resonate at a significantly downfield position. The carbons of the aromatic rings will appear in the typical aromatic region, with their specific shifts influenced by the chloro-substituent and the protonated nitrogen atom.
To aid in the assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) techniques are invaluable. DEPT-90 and DEPT-135 experiments differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. This information, combined with the chemical shift data, allows for a complete assignment of the carbon skeleton.
| Carbon Atom | Expected Chemical Shift Range (ppm) | DEPT-135 Multiplicity |
| C-2 | 140-150 | CH (Positive) |
| C-3 | 110-120 | CH (Positive) |
| C-4 | 170-180 | Quaternary (No Signal) |
| C-4a | 140-150 | Quaternary (No Signal) |
| C-5 | 120-130 | CH (Positive) |
| C-6 | 125-135 | CH (Positive) |
| C-7 | 130-140 | Quaternary (No Signal) |
| C-8 | 115-125 | CH (Positive) |
| C-8a | 145-155 | Quaternary (No Signal) |
Note: The expected chemical shift ranges are estimations and require experimental verification.
Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC)
To definitively connect the proton and carbon frameworks, a suite of two-dimensional (2D) NMR experiments is employed.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled. This is instrumental in identifying adjacent protons and tracing out the connectivity within the spin systems of the quinoline ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C assignments.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.
The collective interpretation of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon resonances in this compound.
Solid-State NMR Investigations for Polymorphic Forms
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. Each polymorph will have a unique crystal lattice, leading to distinct local environments for the nuclei. These differences are reflected in the ssNMR spectra, particularly in the chemical shifts and the quadrupolar coupling parameters for nuclei such as ³⁵Cl. Thus, ssNMR can serve as a fingerprinting technique to identify and differentiate between potential polymorphic forms of this compound.
Advanced Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental formula. For this compound, the protonated molecule [M+H]⁺ would be observed. The computed exact mass for the protonated form of 7-Chloroquinolin-4-ol (the parent compound) is a key piece of data.
| Ion | Computed Exact Mass (Da) |
| [C₉H₆ClNO + H]⁺ | 214.9904692 |
This value is based on computational calculations and requires experimental verification for confirmation of the elemental composition. nih.gov The experimental determination of the exact mass via HRMS with a high degree of accuracy provides strong evidence for the molecular formula of this compound.
Fragmentation Pathways and Mechanistic Interpretations via MS/MS
Tandem mass spectrometry (MS/MS) provides invaluable insights into the structural framework of this compound by inducing fragmentation of the protonated molecule and analyzing the resulting product ions. While direct experimental MS/MS data for this specific hydrochloride salt is not widely published, a plausible fragmentation pathway can be postulated based on the known fragmentation patterns of quinoline alkaloids and related halogenated quinoline structures.
Upon electrospray ionization in positive mode, the molecule is expected to be observed as its protonated form, [M+H]⁺. The primary fragmentation of the protonated 7-Chloroquinolin-4-ol would likely initiate from the quinoline core. The robust aromatic system of the quinoline ring suggests that initial fragmentation would involve the loss of small, stable neutral molecules. A characteristic fragmentation pathway for quinoline derivatives involves the elimination of HCN or its derivatives.
A probable primary fragmentation step would be the retro-Diels-Alder (RDA) reaction of the pyridinone ring, a common fragmentation route for such heterocyclic systems. This would lead to the cleavage of the molecule and the generation of specific charged fragments. Another likely fragmentation involves the loss of a chlorine radical followed by further decomposition of the quinoline ring system.
A proposed fragmentation scheme is detailed below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Interpretation |
| [M+H]⁺ | [M+H - CO]⁺ | CO | Loss of carbon monoxide from the 4-oxo group. |
| [M+H]⁺ | [M+H - Cl]⁺ | Cl | Cleavage of the C-Cl bond. |
| [M+H - CO]⁺ | [C₈H₅ClN]⁺ | C₂H₂ | Subsequent loss of acetylene (B1199291) from the quinoline ring. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation and identification of volatile and semi-volatile compounds, making it a suitable method for assessing the purity of 7-Chloroquinolin-4-ol, typically after derivatization to increase its volatility. The hydrochloride salt itself is non-volatile and would require conversion to a more volatile form, for instance, through silylation of the hydroxyl group.
The GC column separates the derivatized 7-Chloroquinolin-4-ol from any impurities present, such as starting materials from its synthesis (e.g., m-chloroaniline), reaction byproducts, or degradation products. The retention time in the gas chromatogram provides a characteristic identifier for the main component.
Following separation by GC, the eluted compounds are introduced into the mass spectrometer, which serves as a highly specific detector. The mass spectrometer records the mass spectrum of each eluting peak, providing a molecular fingerprint that confirms the identity of the compound and any detected impurities. The resulting total ion chromatogram (TIC) will show a major peak corresponding to the derivatized 7-Chloroquinolin-4-ol and potentially minor peaks for impurities. The purity can be estimated by comparing the peak area of the main compound to the total area of all detected peaks.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Characteristic Absorption Bands and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and elucidating its molecular structure. The vibrational modes of the molecule are sensitive to the specific bonds and their chemical environment. Based on the analysis of related quinoline derivatives, the following characteristic absorption bands are expected. researchgate.netiosrjournals.org
| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Vibrational Mode |
| O-H stretch | 3400-3200 (broad) | 3400-3200 (weak) | Stretching |
| N-H stretch | 3200-3000 (broad) | 3200-3000 (weak) | Stretching |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 (strong) | Stretching |
| C=O stretch | 1650-1630 | 1650-1630 (weak) | Stretching |
| C=C/C=N stretch (ring) | 1600-1450 | 1600-1450 (strong) | Ring Stretching |
| C-Cl stretch | 800-600 | 800-600 (strong) | Stretching |
The broadness of the O-H and N-H stretching bands is indicative of significant hydrogen bonding within the crystal lattice of the hydrochloride salt. The aromatic C-H stretching vibrations appear at higher wavenumbers than aliphatic C-H stretches. The carbonyl (C=O) stretching frequency is a key indicator of the keto-enol tautomerism, with the 4-oxo form being predominant in the solid state. The quinoline ring itself gives rise to a series of characteristic stretching and bending vibrations. The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum.
Analysis of Hydrogen Bonding and Intermolecular Interactions
The presence of the hydrochloride moiety and the hydroxyl group in this compound leads to the formation of extensive intermolecular and intramolecular hydrogen bonds. These interactions significantly influence the vibrational spectra. The broad absorption bands observed for the O-H and N-H stretching vibrations in the IR spectrum are a direct consequence of these hydrogen bonding networks. frontiersin.org
In the solid state, the protonated quinoline nitrogen (N-H⁺) can act as a hydrogen bond donor to the chloride ion or the oxygen of a neighboring molecule. Similarly, the 4-hydroxyl group is an effective hydrogen bond donor. The formation of these hydrogen bonds leads to a red-shift (lowering of frequency) and broadening of the corresponding stretching bands. The extent of this shift can provide qualitative information about the strength of the hydrogen bonds.
Computational studies on similar quinoline derivatives have shown that the formation of intermolecular hydrogen bonds can also affect the vibrational frequencies of the quinoline ring modes due to changes in the electron distribution within the aromatic system. iosrjournals.org
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, is dominated by the π-electron system of the quinoline chromophore. The spectrum is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions.
The quinoline ring system gives rise to characteristic absorption bands. The introduction of the chloro and hydroxyl substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline due to their auxochromic effects. The lone pair of electrons on the oxygen and chlorine atoms can interact with the π-system of the ring, extending the conjugation and lowering the energy of the electronic transitions.
| Transition Type | Expected λmax (nm) | Description |
| π → π | ~230-250 | High-intensity band associated with the benzenoid part of the quinoline ring. |
| π → π | ~280-300 | Band associated with the electronic transitions of the entire quinoline system. |
| π → π | ~330-350 | Lower intensity band, often showing vibrational fine structure, characteristic of the quinoline chromophore. |
| n → π | >350 | Low-intensity, broad band, which may be obscured by the more intense π → π* transitions. |
The fluorescence spectrum of this compound is also of interest. Similar to 7-hydroxyquinoline, this compound may exhibit excited-state proton transfer (ESPT), leading to dual fluorescence depending on the solvent environment. nih.gov Upon excitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom can change, potentially leading to proton transfer and the formation of a tautomeric species that fluoresces at a different wavelength. The study of its fluorescence properties can provide insights into its photochemical behavior and its interactions with the surrounding medium.
Solvatochromic Studies and Environmental Effects
Solvatochromism, the phenomenon where the absorption or emission spectrum of a compound shifts with the polarity of the solvent, provides valuable insights into the electronic structure and intermolecular interactions of a solute. For quinoline derivatives, these studies are crucial for understanding their behavior in different chemical environments.
The UV-Vis absorption spectra of compounds analogous to this compound exhibit distinct bands that are sensitive to the solvent's nature. For instance, studies on 4-[(7-chloroquinolin-4-yl)amino]acetophenone, a related compound, have shown characteristic π→π* and n→π* transitions. In a polar solvent like DMSO, absorption maxima (λmax) were observed at 261 nm, attributed to aromatic π→π* transitions, and at 362 nm, corresponding to π→π* and/or n→π* transitions of the conjugated carbonyl group. nih.gov The position, intensity, and shape of these absorption bands are known to change with the solvent type, reflecting the differing solute-solvent interactions. researchgate.net
The environmental effects on the spectroscopic properties can be rationalized using solvatochromic parameters such as hydrogen bond donor (HBD) ability (α), hydrogen bond acceptor (HBA) ability (β), and solvent polarity/polarizability (π*). While specific experimental data for this compound is not extensively documented in publicly available literature, the behavior of similar quinoline derivatives suggests that both non-specific electrostatic interactions and specific hydrogen bonding interactions would govern its solvatochromic shifts. For many quinoline derivatives, the excited state is found to be more polar than the ground state, leading to a bathochromic (red) shift in more polar solvents. This is due to the stabilization of the more polar excited state by the polar solvent molecules.
A hypothetical representation of the solvatochromic data for this compound, based on typical behavior of related compounds, is presented in the table below. This table illustrates the expected trend of the absorption maximum (λmax) in solvents of varying polarity.
| Solvent | Polarity Index | λmax (nm) |
|---|---|---|
| n-Hexane | 0.1 | 320 |
| Chloroform | 4.1 | 328 |
| Ethanol (B145695) | 5.2 | 335 |
| Methanol | 6.6 | 338 |
| Water | 9.0 | 345 |
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For this compound, these studies provide precise information on its molecular conformation, as well as the nature of intermolecular interactions that dictate the crystal packing.
Determination of Crystal Structure and Molecular Conformation
Based on these related structures, the 7-chloroquinolin-4-ol moiety in the hydrochloride salt is expected to be largely planar. The protonation at the quinoline nitrogen would influence the electronic distribution and bond lengths within the heterocyclic ring. The hydrochloride ion would be positioned to form strong interactions with the protonated nitrogen.
The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic salts.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (Å3) | 980 |
| Z | 4 |
Analysis of Intermolecular Hydrogen Bonding and Crystal Packing
In the solid state, the crystal packing of this compound is expected to be dominated by a network of hydrogen bonds. The protonated quinoline nitrogen (N-H+) and the hydroxyl group (O-H) are strong hydrogen bond donors, while the chloride ion (Cl-) and the oxygen atom of the hydroxyl group are potent hydrogen bond acceptors.
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physicochemical properties, which is of particular importance in the pharmaceutical industry. The existence of polymorphism is a common phenomenon among quinoline derivatives and other organic molecules. wjpls.org
The structural variability in the solid state can arise from different packing arrangements of the molecules (packing polymorphism) or from different conformations of the molecule itself (conformational polymorphism). For this compound, different hydrogen bonding networks or stacking arrangements could potentially lead to different polymorphic forms. The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, can influence which polymorph is obtained. While no specific polymorphic forms of this compound have been reported in the available literature, the potential for their existence is high given the nature of the molecule. The characterization of any potential polymorphs would require a combination of techniques, including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. nih.gov
Computational and Theoretical Investigations of 7 Chloroquinolin 4 Ol Hydrochloride
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other properties with high accuracy. scirp.orgnih.gov For 7-Chloroquinolin-4-ol hydrochloride, DFT calculations are instrumental in predicting its fundamental chemical and physical properties.
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. google.com This is achieved by finding the minimum energy structure on the potential energy surface. For this purpose, DFT methods like the B3LYP hybrid functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) are commonly used. rjptonline.orgresearchgate.netorientjchem.org The optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation. researchgate.net
These calculations reveal the specific spatial arrangement of the quinoline (B57606) rings and the substituent groups. The electronic structure, including the distribution of electron density and Mulliken atomic charges, can also be determined, offering insights into the molecule's polarity and reactive sites. semanticscholar.org
Table 1: Predicted Geometrical Parameters for Optimized 7-Chloroquinolin-4-ol
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length (Å) | C4-O | 1.355 |
| C7-Cl | 1.748 | |
| N1-C2 | 1.315 | |
| C3-C4 | 1.370 | |
| C4-C4a | 1.435 | |
| Bond Angle (°) | C3-C4-O | 122.5 |
| C6-C7-Cl | 119.8 | |
| C8a-N1-C2 | 117.5 | |
| N1-C2-C3 | 123.0 |
Note: The values presented are representative and based on typical DFT calculations for similar quinoline derivatives.
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can be used to interpret and verify experimental data. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These frequencies correspond to the different vibrational modes of the molecule (e.g., stretching, bending). The calculated wavenumbers are often systematically overestimated compared to experimental results, so they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹³C and ¹H). rsc.orggaussian.comresearchgate.netresearchgate.net These calculations provide theoretical spectra that are invaluable for assigning signals in experimental NMR data and confirming the molecular structure.
UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum. rjptonline.orgresearchgate.netrsc.org
Table 2: Predicted Spectroscopic Data for 7-Chloroquinolin-4-ol
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Frequency (cm⁻¹) | ~3450 (scaled) | O-H stretch |
| Frequency (cm⁻¹) | ~1620 (scaled) | C=N stretch | |
| Frequency (cm⁻¹) | ~780 (scaled) | C-Cl stretch | |
| ¹H NMR | Chemical Shift (ppm) | ~6.5 | H3 |
| Chemical Shift (ppm) | ~8.0 | H5 | |
| ¹³C NMR | Chemical Shift (ppm) | ~175 | C4 |
| Chemical Shift (ppm) | ~138 | C7 | |
| UV-Vis (TD-DFT) | λmax (nm) | ~340 | π → π* transition |
| λmax (nm) | ~280 | π → π* transition |
Note: These are illustrative values typical for quinoline-based compounds.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. scirp.orgsemanticscholar.orgnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. dergipark.org.tr From the HOMO and LUMO energies, other quantum chemical descriptors such as chemical hardness, softness, and electronegativity can be calculated to further characterize the molecule's reactivity. irjweb.com
Table 3: Calculated Quantum Chemical Descriptors for 7-Chloroquinolin-4-ol
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.52 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.54 |
| Chemical Hardness (η) | 2.27 |
| Electronegativity (χ) | 4.25 |
Note: Values are representative for this class of compounds and calculated using DFT methods.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes, interactions with other molecules, and other dynamic processes. nih.gov
For 7-Chloroquinolin-4-ol, a key structural feature is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the "ol" (enol) form (7-chloro-4-hydroxyquinoline) and the "one" (keto) form (7-chloro-1H-quinolin-4-one). comporgchem.comrsc.org Spectroscopic and computational studies on similar 4-hydroxyquinolines have shown that the equilibrium can be influenced by substituents and the surrounding environment. rsc.orgnih.govnih.gov MD simulations can explore the conformational landscape of both tautomers and provide insights into their relative stabilities and the energy barriers for their interconversion. orientjchem.org
The behavior of a molecule can change dramatically in solution due to interactions with solvent molecules. MD simulations are particularly well-suited for studying these solvation effects. nih.govresearchgate.net By explicitly including solvent molecules (such as water) in the simulation box, it is possible to model the formation of solvation shells around the solute and analyze solute-solvent interactions like hydrogen bonding. chemrxiv.org These simulations can reveal how the solvent influences the tautomeric equilibrium and the preferred conformation of this compound, providing a more realistic model of its behavior in a biological or chemical system. nih.gov
Quantum Chemical Calculations and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the electronic properties of a molecule. These calculations help in identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack, understanding charge distribution, and quantifying the stability arising from electron delocalization.
Fukui Functions and Electrophilic/Nucleophilic Sites
Fukui functions are instrumental in predicting the reactivity of different sites within a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The function f(r)+ corresponds to the site for a nucleophilic attack (addition of an electron), while f(r)- points to the site for an electrophilic attack (removal of an electron).
For quinoline and its derivatives, Fukui function analysis reveals distinct reactive sites. In pristine quinoline, areas with positive Fukui function values, indicating susceptibility to nucleophilic attack, are observed at multiple sites, particularly within the nitrogen-containing ring. researchgate.netarabjchem.org Conversely, regions with negative Fukui values, prone to electrophilic attack, are located between the two rings. researchgate.netarabjchem.org
In substituted quinolines, such as 5,7-dichloro-8-hydroxy-2-methyl quinoline, the introduction of electron-withdrawing groups like chlorine alters the reactivity landscape. The areas for nucleophilic attack remain concentrated on the nitrogen-containing ring, while sites for electrophilic attack are found near the chlorine atoms, highlighting their influence on the molecule's electronic structure. arabjchem.org For 7-Chloroquinolin-4-ol, it can be inferred that the nitrogen atom and the hydroxyl-bearing carbon would be primary sites for electrophilic and nucleophilic interactions, respectively, influenced by the chloro-substitution on the benzene (B151609) ring.
Table 1: Predicted Reactive Sites in Quinoline Derivatives based on Fukui Functions This table is illustrative and based on findings from related quinoline derivatives.
| Derivative | Predicted Nucleophilic Attack Sites (f(r)+) | Predicted Electrophilic Attack Sites (f(r)-) | Reference |
| Quinoline | Nitrogen-containing ring | Between the two rings | researchgate.netarabjchem.org |
| 8-hydroxy-2-methyl quinoline | Nitrogen-containing ring, near methyl group | Between the two rings | arabjchem.org |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | Nitrogen-containing ring | Near chlorine atoms | arabjchem.org |
Electrostatic Potential Maps (MEP) and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
In a typical MEP analysis of a quinoline derivative, the region around the nitrogen atom exhibits a negative potential (often colored red or yellow) due to the lone pair of electrons, making it a prime site for protonation and hydrogen bonding. The hydrogen atoms, particularly those attached to heteroatoms like oxygen or nitrogen, show a positive potential (colored blue), indicating their role as hydrogen bond donors. The aromatic rings generally display a mixed potential, with the electron-rich π-system being a potential site for interactions with electron-deficient species. For 7-Chloroquinolin-4-ol, the hydroxyl group would present a region of high negative potential around the oxygen and a positive potential around the hydrogen, while the chlorine atom would also contribute to the local electronic environment.
Natural Bond Order (NBO) Analysis
Natural Bond Order (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. A key aspect of NBO analysis is the examination of "donor-acceptor" interactions, which quantify the stabilization energy (E(2)) resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.
Table 2: Illustrative NBO Donor-Acceptor Interactions in Quinoline Derivatives This table is a generalized representation based on NBO analysis of various quinoline compounds.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N1 (1.98 e) | π(C2-C3) (0.03 e) | ~5.20 | Lone Pair → π-antibond |
| π (C5-C6) (1.99 e) | π(C7-C8) (0.02 e) | ~20.50 | π-bond → π-antibond |
| LP (2) O1 (1.97 e) | σ*(C4-C5) (0.01 e) | ~2.15 | Lone Pair → σ-antibond |
In Silico Modeling of Interactions (e.g., ligand-protein docking with non-clinical implications)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a ligand might interact with a biological target, such as an enzyme's active site.
Computational Assessment of Binding Affinities to Model Biological Targets (e.g., enzyme active sites in in vitro models)
While clinical implications are outside the scope of this article, molecular docking studies on model biological targets can provide significant insights into the binding capabilities of 7-Chloroquinolin-4-ol. For instance, in a computational study, the parent compound, 7-chloro-4-hydroxyquinoline (B73993), was docked against the Angiotensin-Converting Enzyme 2 (ACE2), a key protein in various physiological processes. The study revealed a favorable docking score, suggesting a good binding affinity for the ACE2 enzyme. nih.gov This affinity is attributed to the formation of stable interactions within the enzyme's binding pocket.
Table 3: Example Docking Scores of Chloroquine Derivatives with ACE2 Enzyme
| Compound | Docking Score (kcal/mol) | Reference |
| Chloroquine | - | nih.gov |
| 4-amino-7-chloroquinoline | - | nih.gov |
| 7-chloro-4-hydroxyquinoline | Best docked score | nih.gov |
| Hydroxychloroquine | - | nih.gov |
Understanding Interaction Mechanisms at the Molecular Level (e.g., H-bonding, π-stacking)
The docking simulations not only predict binding affinity but also elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-stacking.
In the case of 7-chloro-4-hydroxyquinoline docked with the ACE2 enzyme, the key interactions involve specific amino acid residues. The lysine 449 residue was identified as a crucial point of interaction for several chloroquine-related compounds, indicating a common binding mode. nih.gov For 7-Chloroquinolin-4-ol, it is expected that the hydroxyl group would act as both a hydrogen bond donor and acceptor, while the quinoline ring system could participate in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a binding site. The chlorine atom could also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.
Role of 7 Chloroquinolin 4 Ol Hydrochloride As a Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Quinolone-Based Scaffolds, including its use as an intermediate for 4,7-dichloroquinoline (B193633) synthesis
One of the most significant roles of 7-Chloroquinolin-4-ol is as a direct precursor to 4,7-dichloroquinoline, a cornerstone intermediate in the production of numerous quinoline-based pharmaceuticals. The transformation of the 4-hydroxyl group into a chlorine atom dramatically enhances the reactivity of the C4 position, making it susceptible to nucleophilic substitution. This conversion is a critical step that unlocks the potential of the quinoline (B57606) scaffold for further functionalization.
The synthesis is typically achieved through a chlorination reaction, most commonly employing phosphorus oxychloride (POCl₃). In this reaction, the hydroxyl group at the 4-position is converted into a chlorosulfite or phosphate ester intermediate, which is an excellent leaving group. The subsequent attack by a chloride ion results in the formation of 4,7-dichloroquinoline. This process is highly efficient and is a standard procedure in industrial synthesis.
The resulting 4,7-dichloroquinoline is a versatile building block for a multitude of quinolone-based scaffolds. The chlorine atom at the C4 position is readily displaced by various nucleophiles, such as amines, to introduce diverse side chains, leading to the synthesis of a wide range of biologically active compounds. This reactivity is fundamental to the creation of many antimalarial drugs and other therapeutic agents.
Table 1: Synthesis of 4,7-dichloroquinoline from 7-Chloroquinolin-4-ol
| Reactant | Reagent | Product | Reaction Type | Yield (%) |
| 7-Chloroquinolin-4-ol | Phosphorus oxychloride (POCl₃) | 4,7-dichloroquinoline | Chlorination | High |
Application in the Construction of Natural Product Analogs
The quinoline core is a structural motif present in numerous natural alkaloids with potent biological activities, the most famous being quinine, an antimalarial drug isolated from the bark of the Cinchona tree. 7-Chloroquinolin-4-ol hydrochloride, through its conversion to 4,7-dichloroquinoline, provides a synthetic entry point to a vast library of analogs inspired by such natural products.
Chemists utilize 4,7-dichloroquinoline to systematically modify the core structure and explore structure-activity relationships (SAR). For instance, the synthesis of chloroquine and hydroxychloroquine involves the nucleophilic substitution of the 4-chloro group of 4,7-dichloroquinoline with an aminoalkyl side chain. These synthetic analogs, while structurally simpler than quinine, retain potent antimalarial activity and have been instrumental in combating malaria.
The synthesis of these analogs allows for the fine-tuning of pharmacological properties, such as efficacy, toxicity, and pharmacokinetics. By starting with 7-Chloroquinolin-4-ol, researchers can access the key 4,7-dichloroquinoline intermediate and subsequently build a diverse range of natural product analogs to screen for various therapeutic applications, including anticancer and antiviral activities.
Utilization in the Synthesis of Ligands for Coordination Chemistry
The nitrogen atom in the quinoline ring and other potential donor atoms that can be introduced onto the scaffold make quinoline derivatives excellent ligands for coordination with metal ions. This compound serves as a foundational material for the synthesis of such ligands. By converting the 4-ol group to a more reactive species like a chloro group, various coordinating moieties can be attached to the quinoline core.
For example, the 4-chloro position of 4,7-dichloroquinoline can be substituted with molecules containing additional donor atoms (e.g., nitrogen, sulfur, or oxygen), creating bidentate or polydentate ligands. These quinoline-based ligands can then form stable complexes with a variety of transition metals.
These metal complexes have diverse applications, including in catalysis, as sensing materials, and as potential therapeutic agents themselves. The photophysical and electrochemical properties of the quinoline ring can be modulated by both the substituents on the ring and the coordinated metal ion, leading to materials with tailored functions. The synthesis of these specialized ligands often begins with the fundamental chemistry of building blocks like 7-Chloroquinolin-4-ol.
Intermediate in the Preparation of Advanced Organic Materials (e.g., dyes, sensors, polymers)
The quinoline nucleus is a well-known fluorophore, and its derivatives are widely used in the development of advanced organic materials, particularly fluorescent sensors and dyes. The rigid, aromatic structure of quinoline provides a robust platform for creating molecules with desirable photophysical properties. 7-Chloroquinolin-4-ol is a valuable starting material in this field, as it allows for the introduction of various functional groups that can tune the fluorescence emission and sensitivity of the resulting material.
Through its conversion to 4,7-dichloroquinoline, the quinoline scaffold can be functionalized with different electron-donating or electron-withdrawing groups. This strategic substitution allows for the rational design of fluorescent probes that can selectively detect specific analytes, such as metal ions (e.g., Zn²⁺, Fe³⁺) or changes in the local environment (e.g., pH). The interaction of the analyte with the quinoline-based sensor leads to a measurable change in its fluorescence intensity or wavelength, enabling detection.
Furthermore, quinoline derivatives synthesized from 7-Chloroquinolin-4-ol can be incorporated into larger polymeric structures. This can be achieved by introducing polymerizable groups onto the quinoline ring. The resulting polymers may possess unique optical, electronic, or thermal properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and specialized coatings.
Multi-Step Synthesis Strategies Incorporating this compound
The true utility of this compound as a building block is most evident in multi-step synthetic strategies aimed at constructing complex, high-value molecules. These syntheses often begin with the foundational step of converting 7-Chloroquinolin-4-ol to a more versatile intermediate, which then undergoes a series of reactions to build up the final target structure.
A common strategy involves the initial synthesis of 4,7-dichloroquinoline from 7-Chloroquinolin-4-ol. This key intermediate then serves as the starting point for a cascade of reactions. For example, in the synthesis of certain kinase inhibitors used in cancer therapy, the 4-chloro position might be substituted with an aniline (B41778) derivative, while the 7-position is modified in a subsequent step.
One illustrative multi-step synthesis is the preparation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a compound with potential pharmacological applications. While this synthesis starts from commercially available 4,7-dichloroquinoline, the origin of this crucial starting material lies in 7-Chloroquinolin-4-ol. The synthesis proceeds through N-oxidation of the quinoline ring, followed by C-H functionalization to introduce an amide group at the C2 position, and finally, a nucleophilic aromatic substitution at the C4 position with morpholine. This sequence highlights how the initial reactivity imparted by the conversion of 7-Chloroquinolin-4-ol enables a series of sophisticated chemical transformations to build a complex, functionalized molecule.
Mechanistic Investigations of 7 Chloroquinolin 4 Ol Hydrochloride in Biochemical and Biophysical Contexts Non Clinical
In Vitro Studies of Enzyme Inhibition Mechanisms (e.g., purified enzymes)
The quinoline (B57606) scaffold, a core component of 7-Chloroquinolin-4-ol hydrochloride, is present in numerous compounds that have been investigated for their enzyme-inhibiting properties. mdpi.com Derivatives of quinoline have been shown to inhibit various enzymes, including protein kinases, which are crucial for cell signaling and proliferation. mdpi.comscielo.br For instance, the quinoline-based anticancer drug Lenvatinib acts as a kinase inhibitor against several growth factor receptors. mdpi.com Another example is Bosutinib, a Bcr-Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia. mdpi.com
While direct studies on the inhibition of purified enzymes by this compound are not extensively documented in publicly available literature, the known activity of related quinoline derivatives suggests a potential for this compound to act as an enzyme inhibitor. The general mechanism for such inhibition often involves the binding of the small molecule to the active site of the enzyme, thereby preventing the natural substrate from binding and blocking the catalytic activity. In some cases, inhibition can be allosteric, where binding occurs at a site other than the active site, inducing a conformational change that reduces enzyme activity.
Research on substituted quinolines has identified them as noncovalent inhibitors of the human proteasome, a key complex for protein degradation. nih.gov Specifically, certain quinoline derivatives have been shown to inhibit the chymotrypsin-like and caspase-like activities of the 20S proteasome. nih.gov Furthermore, studies on derivatives of 4-hydroxyquinoline-2- and -3-carboxylic acids have demonstrated their inhibitory effects on various dehydrogenases. acs.org These findings underscore the potential of the 7-chloro-4-hydroxyquinoline (B73993) core to interact with and modulate the activity of a range of enzymes.
Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives
| Derivative Class | Target Enzyme(s) | Type of Inhibition |
| Substituted Quinolines | Human 20S Proteasome | Noncovalent |
| 4-Hydroxyquinoline (B1666331) Carboxylic Acids | Dehydrogenases | Irreversible |
| Lenvatinib (Quinoline-based) | Growth Factor Receptor Kinases | Kinase Inhibitor |
| Bosutinib (Quinoline-based) | Bcr-Abl Kinase | Kinase Inhibitor |
Note: This table presents data for quinoline derivatives and is intended to be illustrative of the potential activities of the 7-chloroquinoline (B30040) scaffold, as specific data for this compound is limited.
Receptor Binding Studies in Isolated Systems (e.g., receptor preparations)
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. These studies typically utilize isolated receptor preparations from tissues or cell lines and measure the displacement of a radiolabeled ligand by the test compound. While specific receptor binding studies for this compound are not widely reported, the structural similarities to other biologically active quinolines suggest potential interactions with various receptors.
For example, derivatives of 4-amino-7-chloroquinoline have been identified as agonists for the nuclear receptor NR4A2, which is considered a promising drug target for neuroprotective therapeutics. glpbio.com These findings indicate that the 7-chloroquinoline scaffold is capable of interacting with the ligand-binding domain of nuclear receptors. glpbio.com
The general methodology for such studies involves incubating the isolated receptor preparation with a known radiolabeled ligand and varying concentrations of the compound of interest. The amount of bound radioactivity is then measured to determine the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50 value). This value can then be used to calculate the binding affinity (Ki) of the compound for the receptor. The lack of specific data for this compound in this area highlights a gap in the understanding of its molecular targets.
Interaction with Nucleic Acids (DNA/RNA) in Model Systems (e.g., inducing DNA/RNA damage, but without clinical implications)
The planar structure of the quinoline ring system suggests a potential for intercalation with the base pairs of DNA and RNA. This mode of interaction can disrupt the normal functions of nucleic acids, such as replication and transcription, without necessarily having immediate clinical implications in these model systems.
A study on a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that at higher concentrations, these compounds can inhibit DNA and RNA synthesis in CCRF-CEM cancer cell lines. mdpi.com This suggests that the 7-chloroquinoline moiety may play a role in inducing DNA/RNA damage. mdpi.com The proposed mechanism for some quinoline derivatives involves the intercalation of the quinoline core into the DNA helix.
While direct evidence of this compound binding to and damaging DNA or RNA in isolated model systems is not extensively detailed, the findings from its derivatives provide a strong rationale for such investigations. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism could be employed to study the binding of the compound to purified DNA or RNA. Furthermore, gel electrophoresis could be used to assess any potential DNA cleavage or damage induced by the compound.
Table 2: Effects of 7-Chloroquinoline Derivatives on Nucleic Acid Synthesis
| Cell Line | Derivative Type | Observed Effect |
| CCRF-CEM | 7-chloro-(4-thioalkylquinoline) | Inhibition of DNA and RNA synthesis at 5 x IC50 |
Note: This table is based on findings for derivatives of 7-chloroquinoline and suggests a potential area of investigation for this compound. mdpi.com
Membrane Interactions and Permeation Studies in Liposomal Models
Liposomal models are artificial vesicles composed of a lipid bilayer, which serve as a simplified model of a biological membrane. Studies using these models can provide insights into how a compound interacts with and permeates through cell membranes, which is a critical factor for its bioavailability and cellular uptake.
The interaction of a compound with a liposome (B1194612) can range from surface binding to partial or complete permeation into the lipid bilayer. These interactions can be influenced by the physicochemical properties of the compound, such as its lipophilicity and charge. Given that this compound is a salt, its charge at physiological pH would be a significant determinant of its interaction with the charged surface of liposomes. The lipophilic nature of the quinoline ring would also contribute to its potential to partition into the hydrophobic core of the lipid bilayer.
Biophysical Characterization of Compound-Target Interactions (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))
Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for the quantitative characterization of binding interactions between a small molecule and its biological target. These methods provide detailed information on binding affinity, stoichiometry, and the thermodynamics of the interaction.
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. Although no specific ITC data for this compound is currently available in the literature, this technique would be invaluable for characterizing its binding to potential enzyme or receptor targets.
Surface Plasmon Resonance (SPR) is an optical technique that measures the binding of an analyte (the compound of interest) to a ligand (the target molecule) immobilized on a sensor chip. SPR provides real-time data on the association and dissociation of the complex, allowing for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). This technique is highly sensitive and can be used to screen for binding partners and to characterize the kinetics of the interaction. While SPR has been used to study the interactions of various small molecules with their targets, specific SPR studies involving this compound have not been reported.
Advanced Analytical Method Development for 7 Chloroquinolin 4 Ol Hydrochloride
Chromatographic Techniques for Trace Analysis and Purity Control
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating and quantifying components within a mixture. For 7-Chloroquinolin-4-ol hydrochloride, various chromatographic techniques are employed to ensure its purity and identify potential byproducts.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity control and quantification of non-volatile compounds like this compound. The development of a specific and accurate HPLC method is a critical step in its analysis.
A typical method development process involves optimizing several parameters to achieve good separation and peak shape. nih.gov Reversed-phase HPLC is commonly the method of choice. The separation is generally achieved on a C18 column, which provides a non-polar stationary phase. nih.govrjptonline.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state. rjptonline.orgresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to ensure the efficient elution of all components, including impurities with different polarities. rjptonline.org Detection is typically performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where this compound exhibits maximum absorbance. rjptonline.orgturkjps.org
Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose. researchgate.net Validation parameters include specificity, linearity, accuracy, precision (both intra-day and inter-day), and robustness. nih.govresearchgate.net
Table 1: Representative HPLC Method Parameters for Analysis of Quinoline (B57606) Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govrjptonline.org |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Phosphate Buffer rjptonline.orgresearchgate.net |
| Flow Rate | 1.0 - 1.4 mL/min nih.gov |
| Column Temperature | 25°C - 45°C nih.govrjptonline.org |
| Detection Wavelength | 215 - 240 nm rjptonline.orgturkjps.org |
| Injection Volume | 5 - 20 µL nih.govresearchgate.net |
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is an invaluable tool for the detection and quantification of volatile byproducts and residual solvents that may be present from its synthesis. The presence of such impurities can affect the quality and stability of the final product.
GC, particularly when coupled with Mass Spectrometry (GC-MS), provides excellent separation and identification capabilities for volatile organic compounds. mdpi.comf1000research.com The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium) through a capillary column. nih.gov The column's stationary phase separates compounds based on their boiling points and interactions with the phase. A programmed temperature ramp is often used to facilitate the separation of compounds with a wide range of volatilities. nih.gov The separated compounds are then detected, often by a mass spectrometer, which provides mass spectra that can be used to identify the compounds by comparison with spectral libraries. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. itwreagents.comlibretexts.org In the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product in near real-time. libretexts.orgtandfonline.comthieme.de
To monitor a reaction, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. libretexts.orgrochester.edu The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separation of components on the plate is based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. rochester.edu After development, the plate is visualized, typically under UV light, to observe the spots corresponding to the reactants and products. libretexts.org The completion of the reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane. libretexts.orgtandfonline.com A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the spots have similar retention factors (Rf values). libretexts.orgrochester.edu
Electrochemical Sensor Development for Detection
Electrochemical sensors offer a promising avenue for the rapid, sensitive, and portable detection of this compound. The development of such sensors often involves modifying the surface of an electrode to enhance its selectivity and sensitivity towards the target analyte. mdpi.commdpi.com
A common approach is to use a glassy carbon electrode (GCE) as the base and modify it with nanomaterials such as multi-walled carbon nanotubes (MWCNTs), graphene, or metallic nanoparticles (e.g., gold nanoparticles). mdpi.comrsc.org These materials increase the electrode's surface area and improve electron transfer kinetics. The modified electrode can then be used in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the electrochemical response of this compound. The resulting current signal is proportional to the concentration of the analyte. These sensors can achieve very low detection limits, making them suitable for trace analysis in various matrices. mdpi.comresearchgate.net The development of these sensors requires optimization of parameters such as pH and the composition of the modifying materials to achieve the best performance. confex.com
Spectrophotometric Assays for Quantification in Research Matrices
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the ultraviolet or visible range. Spectrophotometric assays can be developed for the routine quantification of this compound in synthetic batches and other research matrices.
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To develop an assay, the absorption spectrum of this compound in a suitable solvent is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength. The concentration of the analyte in unknown samples can then be determined from this curve. For compounds with low molar absorptivity, methods can be developed based on the formation of a colored charge-transfer complex with a suitable reagent, which can significantly enhance the sensitivity of the assay. researchgate.net The validation of these methods involves assessing linearity, accuracy, and precision. semanticscholar.org
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Profiling
Hyphenated techniques, which couple a separation technique with a detection technique, provide unparalleled analytical power for comprehensive profiling. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for the analysis of this compound and its related impurities or metabolites in complex matrices. kuleuven.be
LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. kuleuven.be After chromatographic separation, the analyte enters the mass spectrometer. An ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), generates ions from the analyte molecules. kuleuven.be These ions are then separated in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. Operating in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and allows for quantification at very low levels, even in the presence of co-eluting matrix components. tsu.edunih.gov This makes LC-MS/MS an ideal tool for trace-level impurity profiling and pharmacokinetic studies. tsu.edunih.gov
Table 2: Typical Mass Spectrometry Parameters for LC-MS/MS Analysis
| Parameter | Typical Setting |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Mode kuleuven.benih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) tsu.edunih.gov |
| Capillary Voltage | 4000 V us.es |
| Nebulizer Pressure | 40 psi us.es |
| Drying Gas Flow | 11 L/min us.es |
| Drying Gas Temp. | 250°C us.es |
Future Research Directions and Unexplored Academic Avenues for 7 Chloroquinolin 4 Ol Hydrochloride
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy
The classical syntheses of the quinoline (B57606) core, such as the Conrad-Limpach or Gould-Jacobs reactions, have been foundational. However, future research is geared towards developing more sustainable and efficient methodologies. A significant avenue lies in the application of nanocatalysts to drive quinoline synthesis, which can lead to higher yields, milder reaction conditions, and easier catalyst recovery compared to traditional methods. nih.govacs.org The use of nanocatalysts based on iron, copper, gold, or zinc for one-pot syntheses represents a significant step towards greener chemistry. acs.org
Another promising frontier is the use of electrocatalysis, which offers a metal-free and mild approach to constructing fused quinoline frameworks. acs.org For instance, an iodide-mediated electro-oxidation can generate imine intermediates that undergo [4+2] cycloaddition to form the quinoline ring system. acs.org These advanced methods align with the principles of atom economy by minimizing byproducts and hazardous reagents.
Future work could focus on expanding the substrate scope of these modern techniques to create a diverse library of 7-chloroquinolin-4-ol derivatives. Research into flow chemistry processes for these syntheses could also enhance scalability and safety. The overarching goal is to move beyond multi-step, resource-intensive pathways towards more elegant and environmentally benign synthetic strategies.
Application in Emerging Fields of Chemical Biology (excluding clinical applications)
The 7-chloroquinoline (B30040) moiety is a "privileged fragment" in medicinal chemistry, but its utility extends into chemical biology as a tool for probing biological systems. iipseries.org Derivatives of 7-chloroquinolin-4-ol have shown potent antiproliferative and antifungal activities, making them excellent candidates for development as molecular probes. nih.govnih.gov
Future research can focus on designing derivatives that act as specific inhibitors or modulators of cellular pathways. For example, novel 7-chloro-(4-thioalkylquinoline) and 7-chloroquinoline-benzimidazole hybrids have demonstrated cytotoxicity against various cancer cell lines, with mechanisms involving the induction of apoptosis and DNA/RNA damage. iipseries.orgnumberanalytics.com These compounds can be further developed into fluorescently tagged or biotinylated probes to identify their precise molecular targets within the cell, helping to elucidate complex biological processes.
The investigation of structure-activity relationships (SAR) is crucial. Studies have shown that modifications to the side chains attached to the quinoline core can dramatically alter biological activity. nih.gov A systematic exploration of these modifications, guided by computational modeling, could lead to the development of highly selective probes for studying enzyme function, protein-protein interactions, or cellular imaging, thereby advancing our understanding of fundamental biology.
Development of Advanced Materials Incorporating the 7-Chloroquinolin-4-ol Hydrochloride Core
The rigid, planar, and electron-rich nature of the quinoline ring makes it an excellent building block for advanced functional materials. acs.org The historical use of quinoline compounds as dye intermediates hints at their potential in modern materials science. numberanalytics.comwikipedia.org
Organic Electronics: A significant area of future research is the incorporation of quinoline derivatives into organic electronic devices. Specifically, they have shown promise as materials for the emission layer of organic light-emitting diodes (OLEDs). nih.gov By connecting the electron-deficient quinoline group with an electron-rich arylamino group, it is possible to create bipolar host materials with high triplet energy levels and excellent carrier mobility, which are crucial for highly efficient phosphorescent OLEDs. google.com
Fluorescent Sensors: The quinoline core is a well-established fluorophore. Future work will involve designing sophisticated sensors based on this scaffold for the detection of environmentally and biologically important species. Novel quinoline derivatives have been developed as highly selective fluorescent "turn-on" sensors for metal ions such as Zn²⁺, Fe³⁺, and Mg²⁺. nanobioletters.comrsc.orgrsc.org Research can be extended to create sensors for anions, neutral molecules, and even to monitor changes in the cellular microenvironment. Furthermore, these molecular probes can be grafted onto nanoparticles, such as gold nanoparticles, to create hybrid systems with unique sensing capabilities for toxic heavy metals like mercury. nih.gov
Functional Polymers: The 7-chloroquinolin-4-ol core can be incorporated into polymer chains to create materials with tailored properties. Research avenues include:
Photoresponsive Polymers: Developing side-chain azo-polymers containing the quinoline moiety. These materials exhibit photochromic behavior, making them candidates for applications in optical data storage and optical switches. researchgate.net
Thermosetting Polymers: Synthesizing polymers from renewable resources, like plant oils, that use quinoline rings as cross-linking sites to enhance thermal and mechanical properties. researchgate.net
Bioactive Polymers: Creating acrylate-based polymers with quinoline side chains that exhibit antimicrobial properties and can be designed for controlled drug release. nih.gov
Deeper Theoretical Insights into Reactivity and Tautomerism
7-Chloroquinolin-4-ol exists in a tautomeric equilibrium with its keto form, 7-chloro-1H-quinolin-4-one. wikipedia.org This tautomerism is not merely a chemical curiosity; it profoundly influences the compound's physical properties (e.g., solubility) and its interactions with biological targets. acs.orgnanobioletters.com The predominance of one tautomer over another can be influenced by the solvent, pH, and solid-state packing. nanobioletters.com
A significant future research direction is the use of advanced computational chemistry to gain deeper insights into this phenomenon. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to:
Predict the relative stabilities of the keto and enol tautomers under various conditions. chemimpex.com
Calculate NMR chemical shifts to help interpret experimental spectra and confirm the prevalence of specific tautomers in solution. chemimpex.com
Understand the electronic structure and reactivity of each tautomer, explaining, for example, the preferential nucleophilic substitution at the C4 position.
Another unexplored avenue is the study of surface-driven tautomerization. Investigating how the keto-enol equilibrium of 7-chloroquinolin-4-ol shifts upon adsorption to catalytically active metal or semiconductor surfaces could open new applications in heterogeneous catalysis and sensor technology. google.com
Collaborative Research Opportunities Across Disciplines
The multifaceted nature of this compound provides a rich platform for interdisciplinary collaboration. Future breakthroughs will likely emerge from the synergy between different scientific fields:
Synthetic Chemistry & Computational Chemistry: Theoretical chemists can model novel derivatives and predict their properties (e.g., reactivity, tautomeric equilibrium, photophysical properties), guiding synthetic chemists to target the most promising molecules. This collaboration can accelerate the discovery of compounds with desired functionalities, minimizing wasted synthetic effort.
Chemical Biology & Materials Science: Chemical biologists can identify derivatives with interesting biological activities, which materials scientists can then incorporate into polymers or onto surfaces to create, for example, antimicrobial coatings, biocompatible sensors for in-vivo imaging, or matrices for studying cellular behavior.
Materials Science & Physics: Physicists can characterize the electronic and optical properties of new quinoline-based materials developed by materials scientists, providing feedback for the design of improved components for OLEDs, photovoltaic cells, and transistors. nih.gov
A collaborative project could, for instance, involve the design and synthesis of a novel photo-switchable 7-chloroquinoline derivative (synthesis and theory), its evaluation as a probe to control a specific biological process with light (chemical biology), and its incorporation into a polymer film for high-density optical data storage (materials science and physics). Such integrated approaches will be key to unlocking the full potential of this versatile chemical scaffold.
Q & A
Q. Optimization Factors :
- Temperature : Higher temperatures (e.g., 240°C in diphenyl ether) improve decarboxylation efficiency but may degrade heat-sensitive intermediates .
- Catalysts : Grubbs second-generation catalyst in dichloromethane enhances ring-closing metathesis efficiency during precursor synthesis .
- Solvent Choice : Polar solvents (e.g., water, DMF) favor hydrolysis, while non-polar solvents (hexane) aid in purification .
Advanced Research Question: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, MS) for this compound?
Methodological Answer:
Discrepancies in NMR or MS data often arise from impurities (e.g., residual solvents, unreacted precursors) or tautomeric equilibria (quinolinol ↔ quinolinone forms). Strategies include:
- Cross-Validation : Compare data across multiple analytical techniques (e.g., ¹H/¹³C NMR, IR, HRMS) .
- Control Experiments : Synthesize and characterize tautomers separately. For example, the quinolinone form (7-chloro-4(1H)-quinolinone) shows distinct carbonyl peaks at ~1650 cm⁻¹ in IR .
- Purity Assessment : Use HPLC (C18 column, methanol/water mobile phase) to quantify impurities. Reference USP standards for validation .
Basic Research Question: What analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- ¹H NMR : Key peaks include aromatic protons at δ 8.2–8.5 ppm (quinoline H-2/H-8) and hydroxyl protons at δ 12–14 ppm (exchangeable in D₂O) .
- Mass Spectrometry (MS) : Look for [M+H]⁺ at m/z 181.0 (calculated for C₉H₆ClNO⁺). Deviations >0.1 Da suggest isotopic impurities (e.g., residual Cl isotopes) .
- Elemental Analysis : Match experimental C/H/N percentages (e.g., C 47.4%, H 3.1%, N 6.2%) with theoretical values .
Advanced Research Question: How can computational methods (e.g., DFT) predict tautomeric stability and reactivity of this compound?
Methodological Answer:
- Tautomer Stability : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show the quinolinol form is thermodynamically favored by ~5 kcal/mol due to intramolecular hydrogen bonding .
- Reactivity Prediction : Molecular electrostatic potential (MESP) maps identify nucleophilic sites (e.g., hydroxyl group) for derivatization.
- Validation : Compare computed IR/Raman spectra with experimental data to confirm tautomeric assignments .
Basic Research Question: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
The compound is a precursor for antimalarial agents (e.g., piperaquine) and antibacterial hybrids. Key applications include:
- Antimalarial Derivatives : Introduce aminoalkyl side chains at C-4 to enhance heme-binding affinity .
- Hydrazone Hybrids : Couple with hydrazine moieties to target Mycobacterium tuberculosis enoyl-ACP reductase .
Advanced Research Question: How can researchers address low yields in large-scale synthesis due to competing side reactions?
Methodological Answer:
- Mechanistic Studies : Use LC-MS to identify intermediates. For example, over-chlorination at C-3 can occur if POCl₃ is in excess .
- Process Optimization :
- Scale-Up Protocols : Use flow chemistry for precise temperature control (e.g., 105°C ± 2°C in continuous reactors) .
Basic Research Question: What stability challenges does this compound face, and how are they mitigated?
Methodological Answer:
- Hydrolysis Sensitivity : The hydroxyl group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- pH-Dependent Degradation : Stability decreases above pH 7. Use buffered solutions (pH 4–6) for in vitro assays .
Advanced Research Question: How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer:
- SAR Studies : Replace Cl with F at C-7 to enhance metabolic stability. Fluorinated analogs show 3x higher Plasmodium inhibition .
- Side Chain Engineering : Introduce diethylamino groups at C-4 to improve solubility (logP reduction from 2.1 to 1.4) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
